molecular formula C24H26N4O4S B2671149 N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide CAS No. 893952-13-1

N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide

Cat. No. B2671149
CAS RN: 893952-13-1
M. Wt: 466.56
InChI Key: VEXLZDBWDNQJJA-UHFFFAOYSA-N
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Description

N-((5-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide is a useful research compound. Its molecular formula is C24H26N4O4S and its molecular weight is 466.56. The purity is usually 95%.
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Scientific Research Applications

a. Tosyl Chloride-Mediated Decomposition: A general protocol involves the preparation of isothiocyanates from alkyl and aryl amines using tosyl chloride. The process generates dithiocarbamate salts in situ by treating amines with carbon disulfide and triethylamine. The subsequent decomposition yields various alkyl- and arylisothiocyanates .

b. Photocatalyzed Reaction: Amines react with carbon disulfide under photocatalysis to provide aliphatic and aromatic isothiocyanates. These compounds serve as organic building blocks and biological diagnostic markers .

c. Electrochemical Method: A practical, high-yielding electrochemical method allows the preparation of isothiocyanates from amines and carbon disulfide without toxic or expensive reagents .

d. Trifluoromethanesulfonyl Chloride-Mediated Synthesis: Thiocarbamyl fluorides and isothiocyanates can be synthesized from secondary and primary amines using trifluoromethanesulfonyl chloride, triphenylphosphine, and sodium iodide. These reactions exhibit good functional group compatibility .

e. Two-Step, One-Pot Reaction: A two-step, one-pot process involving primary amines or their salts, carbon disulfide, and T3P® (propane phosphonic acid anhydride) leads to efficient isothiocyanate synthesis. T3P® acts as an efficient desulfurating agent .

f. Thiocarbonyl Fluoride Reaction: Reactions of thiocarbonyl fluoride derived from CF3SiMe3, elemental sulfur, and KF with secondary amines yield thiocarbamoyl fluorides or isothiocyanates. These reactions demonstrate broad substrate scope and good functional group tolerance .

g. Phenyl Chlorothionoformate Reaction: A facile and efficient synthesis of isothiocyanates involves the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide. This method is useful for preparing alkyl and electron-rich aryl isothiocyanates .

Medicinal Applications

Isothiocyanates exhibit promising biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Researchers explore their potential as chemopreventive agents and therapeutic leads .

Materials Science

Isothiocyanates can be incorporated into polymers, nanoparticles, and coatings to enhance material properties. Their reactivity and functional groups make them valuable for modifying surfaces and designing novel materials .

properties

IUPAC Name

N-[[5-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-15(29)16-7-11-19(12-8-16)26-20(30)14-33-23-28-27-21(32-23)13-25-22(31)17-5-9-18(10-6-17)24(2,3)4/h5-12H,13-14H2,1-4H3,(H,25,31)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXLZDBWDNQJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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